Methyl 2-(2,5-dichlorophenyl)propanoate
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Overview
Description
Methyl 2-(2,5-dichlorophenyl)propanoate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-dichlorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-dichlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2,5-dichlorobenzyl chloride with methyl propanoate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2-(2,5-Dichlorophenyl)propanoic acid.
Reduction: 2-(2,5-Dichlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5-dichlorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dichlorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain molecular targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dichlorophenyl)propanoate
- Methyl 2-(3,5-dichlorophenyl)propanoate
- Methyl 2-(2,6-dichlorophenyl)propanoate
Uniqueness
Methyl 2-(2,5-dichlorophenyl)propanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to other dichlorophenyl derivatives.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
methyl 2-(2,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |
InChI Key |
HZVVWDXGXILMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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